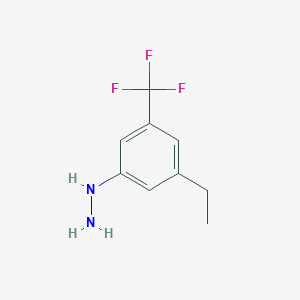

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine

Description

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine is a substituted phenylhydrazine derivative characterized by an ethyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of trifluoromethyl-substituted heterocycles such as pyrazoles, indoles, and triazoles. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery .

Key physicochemical properties include:

Properties

Molecular Formula |

C9H11F3N2 |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

[3-ethyl-5-(trifluoromethyl)phenyl]hydrazine |

InChI |

InChI=1S/C9H11F3N2/c1-2-6-3-7(9(10,11)12)5-8(4-6)14-13/h3-5,14H,2,13H2,1H3 |

InChI Key |

PUDOUJQOMUDEFD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)NN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 3-ethyl-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the hydrazone intermediate. This intermediate is then reduced to yield the desired hydrazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .

Scientific Research Applications

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to phenylhydrazines with varying substituents (Table 1):

Key Observations :

- Substituent Position : The 3-ethyl-5-CF₃ substitution in the target compound balances steric hindrance and electronic effects, enabling efficient cyclization reactions. In contrast, 4-CF₃ analogues (e.g., 1-(4-trifluoromethylphenyl)hydrazine) exhibit reduced reactivity due to para-directing effects .

- Halogen Substituents : Bromo or chloro groups at the 2-position (e.g., [2-Bromo-5-CF₃]phenylhydrazine) increase electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) but may reduce solubility .

Biological Activity

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective as pharmaceuticals. This article reviews the biological activity, synthesis, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydrazine functional group, which is often associated with various biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that compounds containing hydrazine moieties exhibit significant antibacterial properties. For example, studies have shown that fluorinated hydrazones demonstrate potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group in this compound may enhance its interaction with bacterial targets, potentially leading to improved efficacy compared to non-fluorinated analogs.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | E. coli |

| Fluorinated Hydrazone A | 5 | S. aureus |

| Fluorinated Hydrazone B | 10 | P. aeruginosa |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors in microbial cells. For instance, similar compounds have been shown to inhibit bacterial cell wall synthesis and disrupt membrane integrity . The trifluoromethyl group is hypothesized to enhance binding affinity to these biological targets due to its electronegative nature.

Case Study 1: Antibacterial Efficacy

In a study conducted by Raache et al., various hydrazone derivatives were synthesized, including those with trifluoromethyl substitutions. The study revealed that these derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent compound showed an MIC value lower than that of standard antibiotics like kanamycin .

Case Study 2: Synthesis and Evaluation

A systematic evaluation was performed on the synthesis of hydrazones from aryl hydrazines and various carbonyl compounds. The resulting products were tested for their antibacterial properties, revealing that the incorporation of trifluoromethyl groups significantly improved their potency . This suggests that this compound could be a valuable candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.